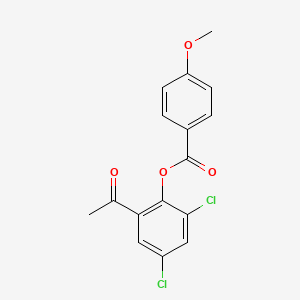
2-Acetyl-4,6-dichlorophenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-4,6-dichlorophenyl 4-methoxybenzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of an acetyl group, two chlorine atoms, and a methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4,6-dichlorophenyl 4-methoxybenzoate typically involves the esterification of 2-Acetyl-4,6-dichlorophenol with 4-methoxybenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Catalysts and advanced purification techniques like recrystallization or chromatography are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4,6-dichlorophenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Carboxy-4,6-dichlorophenyl 4-methoxybenzoate.
Reduction: 2-Hydroxy-4,6-dichlorophenyl 4-methoxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-4,6-dichlorophenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Acetyl-4,6-dichlorophenyl 4-methoxybenzoate exerts its effects involves interactions with various molecular targets. The acetyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetyl chloride: Shares the methoxybenzoate moiety but lacks the acetyl and dichlorophenyl groups.
Ketoconazole: Contains a dichlorophenyl group but differs significantly in its overall structure and pharmacological properties.
2-Acetyl-4-methylthiophene: Similar in having an acetyl group but contains a thiophene ring instead of the benzene ring.
Uniqueness
2-Acetyl-4,6-dichlorophenyl 4-methoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both acetyl and methoxybenzoate groups, along with the dichlorophenyl moiety, distinguishes it from other compounds and contributes to its diverse applications in research and industry .
Properties
CAS No. |
88952-31-2 |
|---|---|
Molecular Formula |
C16H12Cl2O4 |
Molecular Weight |
339.2 g/mol |
IUPAC Name |
(2-acetyl-4,6-dichlorophenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C16H12Cl2O4/c1-9(19)13-7-11(17)8-14(18)15(13)22-16(20)10-3-5-12(21-2)6-4-10/h3-8H,1-2H3 |
InChI Key |
JJXKSMKIZATCBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)Cl)OC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Bromo-4-fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14135775.png)
![1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one](/img/structure/B14135782.png)
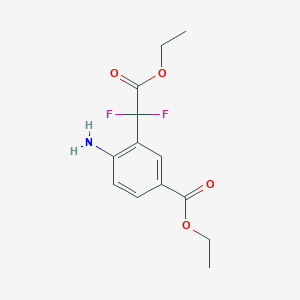
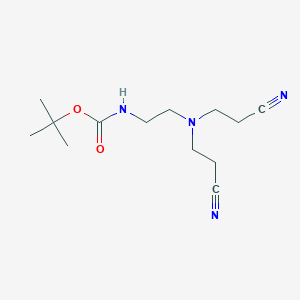
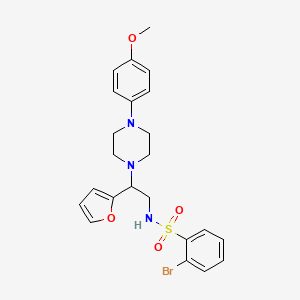

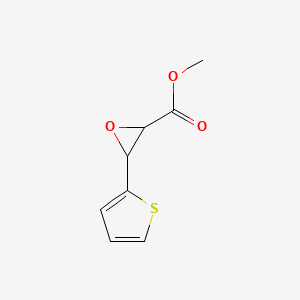
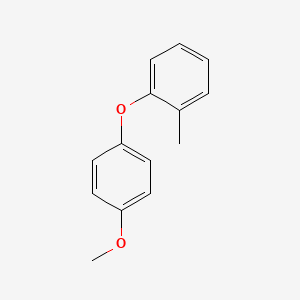

![(1'S,2'S,3'S,10b'R)-3'-(2,4-dichlorobenzoyl)-2'-(2-ethoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14135824.png)

![3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole](/img/structure/B14135838.png)
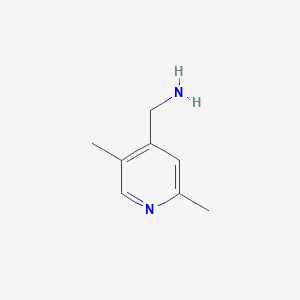
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B14135846.png)
